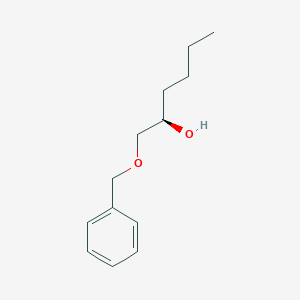

(2R)-1-(Benzyloxy)hexan-2-OL

説明

(2R)-1-(Benzyloxy)hexan-2-OL is a chiral secondary alcohol characterized by a benzyl ether group at position 1 and a hydroxyl group at position 2 of a hexane backbone. The (2R) stereochemistry confers enantioselectivity, making it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals. Its molecular formula is C₁₃H₂₀O₂, with a molecular weight of 208.30 g/mol. The benzyloxy group enhances lipophilicity, while the hydroxyl group enables hydrogen bonding, influencing solubility and reactivity.

特性

CAS番号 |

671779-49-0 |

|---|---|

分子式 |

C13H20O2 |

分子量 |

208.30 g/mol |

IUPAC名 |

(2R)-1-phenylmethoxyhexan-2-ol |

InChI |

InChI=1S/C13H20O2/c1-2-3-9-13(14)11-15-10-12-7-5-4-6-8-12/h4-8,13-14H,2-3,9-11H2,1H3/t13-/m1/s1 |

InChIキー |

KCZWOMWHTZWMGS-CYBMUJFWSA-N |

異性体SMILES |

CCCC[C@H](COCC1=CC=CC=C1)O |

正規SMILES |

CCCCC(COCC1=CC=CC=C1)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(Benzyloxy)hexan-2-OL can be achieved through several methods. One common approach involves the reaction of hexan-2-ol with benzyl bromide in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through standard techniques such as column chromatography.

Industrial Production Methods

On an industrial scale, the production of (2R)-1-(Benzyloxy)hexan-2-OL may involve more efficient and cost-effective methods. One such method could be the catalytic hydrogenation of a suitable precursor, followed by benzylation under optimized conditions. The choice of catalysts, solvents, and reaction parameters would be tailored to maximize yield and purity while minimizing production costs.

化学反応の分析

科学研究への応用

(2R)-1-(ベンジルオキシ)ヘキサン-2-オールは、科学研究でいくつかの応用があります。

化学: 複雑な有機分子の合成における中間体として使用されます。

生物学: 酵素相互作用や代謝経路を含む生物系への潜在的な影響について研究されています。

医学: 抗炎症作用や抗菌作用などの潜在的な治療効果について調査されています。

産業: 特殊化学品や材料の生産に使用されます。

科学的研究の応用

Synthetic Organic Chemistry

Chiral Building Block

(2R)-1-(Benzyloxy)hexan-2-OL is utilized as a chiral building block in the synthesis of various complex organic molecules. Its stereochemical configuration allows for the development of enantiomerically enriched compounds, which are crucial in pharmaceuticals and agrochemicals. For instance, it has been employed in the synthesis of chiral catalysts that facilitate asymmetric reactions, enhancing selectivity and yield in chemical processes .

Synthesis of Dipeptidyl Peptidase IV Inhibitors

Recent studies have demonstrated the utility of (2R)-1-(Benzyloxy)hexan-2-OL in synthesizing analogs of potent dipeptidyl peptidase IV inhibitors. These compounds are significant in treating type 2 diabetes by enhancing incretin levels, thereby improving insulin secretion . The compound serves as a precursor in multi-step synthetic pathways that yield these bioactive molecules.

Medicinal Chemistry

Pharmacological Applications

The compound has been investigated for its potential pharmacological activities. Research indicates that derivatives of (2R)-1-(Benzyloxy)hexan-2-OL exhibit promising activity against various biological targets, including enzymes involved in metabolic pathways. The compound's chiral nature contributes to its effectiveness and specificity in biological interactions .

Case Study: Development of CDK Inhibitors

A notable application is found in the development of cyclin-dependent kinase (CDK) inhibitors. The synthesis process involves using (2R)-1-(Benzyloxy)hexan-2-OL as an intermediate, showcasing its role in generating compounds with potential anti-cancer properties. The efficiency of this synthesis route highlights the importance of this compound in drug discovery .

Fragrance Formulation

Use as a Fragrance Ingredient

(2R)-1-(Benzyloxy)hexan-2-OL is also explored for its organoleptic properties, making it suitable for use in fragrance formulations. Its structural characteristics contribute to desirable scent profiles, providing amber and woody notes that enhance the overall fragrance experience .

Case Study: Fragrance Development

In a recent formulation study, (2R)-1-(Benzyloxy)hexan-2-OL was incorporated into various fragrance blends. The results demonstrated its ability to enhance top notes and provide a rich base, indicating its versatility as a fragrance ingredient .

Data Table: Applications Overview

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Synthetic Organic Chemistry | Chiral building block for complex molecules | Enhances selectivity and yield in asymmetric synthesis |

| Medicinal Chemistry | Precursor for Dipeptidyl Peptidase IV inhibitors | Potential treatment for type 2 diabetes |

| Fragrance Formulation | Ingredient for scent profiles | Adds amber and woody notes to fragrances |

作用機序

類似の化合物との比較

類似の化合物

ヘキサン-2-オール: 第2炭素にヒドロキシル基がありますが、ベンジルオキシ基はありません。

ベンジルオキシエタノール: ベンジルオキシ基を含みますが、炭素鎖が短いです。

独自性

(2R)-1-(ベンジルオキシ)ヘキサン-2-オールは、ヘキサン骨格にベンジルオキシ基と二次アルコール基の両方が存在することで独特です。官能基のこの組み合わせは、他の類似の化合物では満たせない特定の用途に役立つ、独特の化学的および物理的特性を付与します。

類似化合物との比較

Structural and Functional Group Analysis

The following table compares (2R)-1-(Benzyloxy)hexan-2-OL with three structurally related compounds from the provided evidence:

Key Observations :

- Lipophilicity: The benzyl ether in (2R)-1-(Benzyloxy)hexan-2-OL increases lipophilicity compared to the benzoic acid derivative (polar carboxyl group) and the hydrophilic indolyloxy-propanol .

- Chirality: Unlike the racemic (2R,S)-propanol derivatives , (2R)-1-(Benzyloxy)hexan-2-OL has a defined (2R) configuration, critical for enantioselective applications.

- Reactivity : The secondary alcohol in the target compound is less sterically hindered than the tertiary alcohol in the indolyloxy derivatives , favoring nucleophilic reactions.

生物活性

(2R)-1-(Benzyloxy)hexan-2-OL is a compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its interactions with enzymes, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHO\

- Molecular Weight : Approximately 194.27 g/mol

- Functional Groups : The compound features a benzyloxy group and a secondary alcohol, which are crucial for its reactivity and biological interactions.

The stereochemistry of (2R)-1-(Benzyloxy)hexan-2-OL is significant as it influences the compound's interactions with biological targets. The "R" configuration denotes a specific spatial arrangement that can affect binding affinity and specificity toward enzymes or receptors.

1. Enzyme Interactions

Research indicates that (2R)-1-(Benzyloxy)hexan-2-OL may interact with various enzymes, potentially modulating their activity. The presence of the benzyloxy group enhances hydrophobic interactions, allowing the compound to bind effectively to enzyme active sites. This binding is facilitated by the secondary alcohol group, which can participate in hydrogen bonding.

Table 1: Enzyme Interaction Studies

| Enzyme Target | Binding Affinity | Mechanism of Action |

|---|---|---|

| hMAO-B | IC = 0.067 μM | Reversible inhibitor, stabilizes enzyme-ligand complex |

| hMAO-A | Not specified | Less potent compared to hMAO-B |

The compound has shown promising results as a reversible inhibitor of human monoamine oxidase B (hMAO-B), with studies indicating high selectivity and potency compared to hMAO-A .

2. Antimicrobial Activity

(2R)-1-(Benzyloxy)hexan-2-OL has been investigated for its antimicrobial properties against various pathogens. Its structural features contribute to its effectiveness in inhibiting bacterial growth.

Table 2: Antimicrobial Activity Results

| Pathogen | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Mycobacterium smegmatis | 20 | 16 |

Studies have demonstrated that compounds similar to (2R)-1-(Benzyloxy)hexan-2-OL exhibit significant antimicrobial activity, particularly against multidrug-resistant strains, suggesting potential therapeutic applications in treating infections caused by resistant bacteria .

Case Study 1: Inhibition of hMAO-B

A study evaluated the inhibitory effects of several benzyloxy derivatives on hMAO-B. The most potent compound exhibited an IC value of 0.067 μM, indicating strong inhibition at low concentrations. These findings suggest that modifications to the benzyloxy group can enhance inhibitory activity against hMAO-B, which is crucial for developing treatments for neurological disorders .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, (2R)-1-(Benzyloxy)hexan-2-OL derivatives were tested against Staphylococcus aureus and Mycobacterium smegmatis. The results indicated effective inhibition, with notable zones of inhibition and low minimum inhibitory concentrations (MICs), highlighting the compound's potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。